molecular formula C9H9ClO B12962252 3-(4-Chlorophenyl)oxetane

3-(4-Chlorophenyl)oxetane

Cat. No.: B12962252
M. Wt: 168.62 g/mol
InChI Key: KLNDOFPXDAICOQ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)oxetane: is a chemical compound with the following properties:

    Chemical Formula: CHClO

    Molecular Weight: 212.63 g/mol

    CAS Number: 1393534-20-7

Preparation Methods

Synthetic Routes:: There are several synthetic routes to prepare 3-(4-Chlorophenyl)oxetane. One common method involves the cyclization of 4-chlorophenylacetic acid with an appropriate reagent. The reaction proceeds as follows:

4-Chlorophenylacetic acidCyclizationThis compound\text{4-Chlorophenylacetic acid} \xrightarrow{\text{Cyclization}} \text{this compound} 4-Chlorophenylacetic acidCyclization​this compound

Reaction Conditions:: The cyclization reaction typically occurs under acidic conditions, using Lewis acids or protic acids as catalysts. Solvents like dichloromethane or toluene are commonly employed.

Industrial Production:: While research laboratories often use the synthetic route described above, industrial production methods may involve more efficient and scalable processes. Unfortunately, specific industrial methods for this compound are not widely documented.

Chemical Reactions Analysis

Reactivity::

    Oxetane Ring Opening: 3-(4-Chlorophenyl)oxetane can undergo ring-opening reactions, leading to the formation of open-chain compounds.

    Substitution Reactions: The chlorine atom in the phenyl ring can be substituted with other functional groups.

    Reduction: Reduction of the carbonyl group in the oxetane ring can yield secondary alcohols.

Common Reagents and Conditions::

    Ring Opening: Acidic conditions (e.g., sulfuric acid, hydrochloric acid).

    Substitution: Nucleophilic aromatic substitution (e.g., with sodium azide, sodium cyanide).

    Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH).

Major Products:: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Chlorophenyl)oxetane finds applications in various scientific fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity.

    Medicine: Studied for its pharmacological properties.

    Industry: May serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism by which 3-(4-Chlorophenyl)oxetane exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While 3-(4-Chlorophenyl)oxetane is unique due to its chlorophenyl substituent, similar compounds include other oxetanes and heterocyclic derivatives.

Properties

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

3-(4-chlorophenyl)oxetane

InChI

InChI=1S/C9H9ClO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6H2

InChI Key

KLNDOFPXDAICOQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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